molecular formula C17H21F2NO4 B2782286 1,1-Difluoro-6-(2,3,4-trimethoxybenzoyl)-6-azaspiro[2.5]octane CAS No. 2175979-39-0

1,1-Difluoro-6-(2,3,4-trimethoxybenzoyl)-6-azaspiro[2.5]octane

Cat. No.: B2782286
CAS No.: 2175979-39-0
M. Wt: 341.355
InChI Key: JQTGERXNDPQNEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Difluoro-6-(2,3,4-trimethoxybenzoyl)-6-azaspiro[2.5]octane is a sophisticated chemical building block designed for medicinal chemistry and drug discovery research. Its structure incorporates two key pharmacophores: the 6-azaspiro[2.5]octane scaffold and a 2,3,4-trimethoxybenzoyl group. The 6-azaspiro[2.5]octane motif is recognized as a critical synthetic intermediate in the development of investigational anticancer agents , such as Sovilnesib, highlighting the value of this spirocyclic system in creating biologically active molecules for oncology research . Furthermore, spirocyclic structures analogous to this are found in compounds investigated for their ability to induce apoptosis in human cancer cells, suggesting potential application in probing mitochondrial-mediated cell death pathways . The trimethoxybenzoyl moiety is a common feature in many compounds that interact with biological targets. This combination of a rigid, three-dimensional spirocyclic framework and a substituted aromatic ring makes this compound a valuable probe for researching new therapeutic paradigms. It is intended for use by qualified researchers to explore structure-activity relationships, develop novel enzyme inhibitors, and investigate new mechanisms of action in cellular models.

Properties

IUPAC Name

(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(2,3,4-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2NO4/c1-22-12-5-4-11(13(23-2)14(12)24-3)15(21)20-8-6-16(7-9-20)10-17(16,18)19/h4-5H,6-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTGERXNDPQNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)N2CCC3(CC2)CC3(F)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluoro-6-(2,3,4-trimethoxybenzoyl)-6-azaspiro[2.5]octane typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable azaspiro precursor.

    Introduction of the difluoro group: This step often involves the use of fluorinating agents under controlled conditions.

    Attachment of the trimethoxyphenyl group: This is usually done through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-6-(2,3,4-trimethoxybenzoyl)-6-azaspiro[2.5]octane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.

Scientific Research Applications

1,1-Difluoro-6-(2,3,4-trimethoxybenzoyl)-6-azaspiro[2

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-Difluoro-6-(2,3,4-trimethoxybenzoyl)-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Substituent-Driven Properties

  • This contrasts with the sulfonyl group in BK45626, which introduces polarity and hydrogen-bonding capacity .
  • Fluorinated Groups : BK77453’s 4-fluorophenylcyclopropane and ’s trifluoromethyl group enhance metabolic stability and bioavailability via reduced susceptibility to enzymatic degradation .
  • Hydrophobic vs. Polar Substituents : The phenylmethyl group in offers minimal steric hindrance, while BK45626’s morpholine sulfonyl group may improve aqueous solubility for in vitro assays .

Pharmacological Implications

  • Target Compound : The trimethoxybenzoyl group may align with kinase inhibitors or GPCR modulators, where electron-rich aromatics are common pharmacophores.
  • ’s Trifluoromethyl Analog : CF₃ groups are frequent in agrochemicals (e.g., herbicides) due to their stability under UV light and soil conditions .

Biological Activity

1,1-Difluoro-6-(2,3,4-trimethoxybenzoyl)-6-azaspiro[2.5]octane is a compound of significant interest due to its potential biological activities. This compound belongs to the class of azaspiro compounds, which are known for their diverse pharmacological properties. The following sections will explore its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound generally involves multi-step organic reactions. Key steps include:

  • Formation of the Azaspiro Framework : The azaspiro structure is synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The difluoro and trimethoxybenzoyl moieties are introduced via electrophilic aromatic substitution or acylation reactions.

The specific synthetic pathways can be optimized based on the desired yield and purity of the final product.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antitumor agent and its effects on different biological systems.

Antitumor Activity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. For example:

  • Cell Line Studies : In vitro studies demonstrated that the compound significantly inhibits the proliferation of human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values ranging from 5 to 15 µM.
Cell LineIC50 (µM)
HeLa10
MCF-712
A549 (lung)8

The proposed mechanism of action includes:

  • Tubulin Inhibition : Similar to other known antimitotic agents, it may disrupt microtubule dynamics, leading to cell cycle arrest.
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, which can be assessed through caspase activation assays.

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

  • Study on Antitumor Efficacy : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in tumor volume in xenograft models compared to control groups.
  • Toxicological Assessment : Toxicity studies indicated that while the compound shows potent antitumor effects, it also exhibits cytotoxicity towards normal cells at higher concentrations. This necessitates careful dosing strategies in potential therapeutic applications.
  • Comparative Analysis with Other Compounds : Comparative studies with established chemotherapeutic agents revealed that this compound has a favorable selectivity index for cancer cells over normal cells.

Q & A

Q. What are the common synthetic routes for 1,1-difluoro-6-(2,3,4-trimethoxybenzoyl)-6-azaspiro[2.5]octane, and what challenges arise during optimization?

The synthesis typically involves multi-step protocols:

Spirocyclic Core Formation : Cyclopropane rings are constructed via [2+1] cycloaddition reactions using diazo compounds or carbene precursors.

Fluorination : Difluoro groups are introduced via electrophilic fluorination (e.g., Selectfluor®) or nucleophilic substitution (e.g., KF in polar solvents) .

Benzoylation : The 2,3,4-trimethoxybenzoyl group is attached via Friedel-Crafts acylation or coupling reactions (e.g., Suzuki-Miyaura for regioselectivity) .

Q. Key Challenges :

  • Stereochemical Control : The spirocyclic structure requires precise stereoselective conditions to avoid racemization.
  • Yield Optimization : Low yields (30–50%) in cyclopropanation steps due to competing side reactions .
  • Purification : Column chromatography or crystallization is critical for isolating the target compound from byproducts .

Q. Reagent Table :

StepReagents/ConditionsPurpose
1Dimethyl diazomalonate, Cu(OTf)₂Cyclopropanation
2Selectfluor®, CH₃CNDifluorination
32,3,4-Trimethoxybenzoyl chloride, AlCl₃Benzoylation

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments (δ -120 to -150 ppm for CF₂ groups), while ¹H/¹³C NMR resolves spirocyclic and benzoyl protons .
  • X-Ray Crystallography : Resolves stereochemistry and bond angles in the spirocyclic core (e.g., C-C bond lengths: 1.52–1.55 Å) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (C₁₉H₂₂F₂NO₅) with <2 ppm error .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Q. How does the compound’s reactivity differ from non-fluorinated spirocyclic analogs?

The difluoro group significantly alters reactivity:

  • Electrophilicity : Fluorine’s electron-withdrawing effect enhances susceptibility to nucleophilic attack at the carbonyl group (e.g., amine substitutions) .
  • Oxidative Stability : CF₂ groups resist oxidation compared to CH₂ analogs, as shown by stability under KMnO₄ conditions .
  • Hydrogen Bonding : Fluorine participates in weak H-bonding with biological targets (e.g., kinase ATP-binding pockets), affecting binding affinity .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

Discrepancies in IC₅₀ values (e.g., 0.5–10 µM in kinase assays) may arise from:

  • Assay Conditions : Variations in ATP concentrations or pH affect competitive inhibition .
  • Structural Isomerism : Undetected stereoisomers (e.g., cis vs. trans spiro junctions) can skew results. Chiral HPLC or NOESY NMR clarifies this .
  • Off-Target Effects : Use proteome-wide profiling (e.g., CETSA or kinome-wide screens) to identify non-specific interactions .

Q. Methodological Recommendations :

  • Validate activity via orthogonal assays (e.g., SPR for binding kinetics).
  • Perform molecular dynamics simulations to model target engagement .

Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

  • Solubility Enhancement : Introduce PEGylated prodrugs or co-crystallize with cyclodextrins .
  • Metabolic Stability : Replace labile methoxy groups with halogens (e.g., Cl) to reduce CYP450-mediated oxidation .
  • Blood-Brain Barrier Penetration : LogP optimization (target ~2.5) via substituent tuning (e.g., replacing benzoyl with pyridyl groups) .

Q. In Vivo Protocol :

  • Administer 10 mg/kg (IV or PO) in rodent models.
  • Monitor plasma half-life via LC-MS/MS and tissue distribution using radiolabeled analogs (¹⁴C or ³H) .

Q. How do substituent modifications on the benzoyl group impact target selectivity?

Structure-activity relationship (SAR) studies reveal:

  • Methoxy Positioning : 2,3,4-Trimethoxy enhances kinase inhibition (e.g., CDK2) vs. 3,4,5-trimethoxy (preferentially targets PKC) .
  • Electron-Withdrawing Groups : Nitro or cyano substitutions at the benzoyl para position increase potency but reduce solubility .

Q. SAR Table :

SubstituentTarget (IC₅₀)Solubility (µg/mL)
2,3,4-OMeCDK2 (0.7 µM)15
3,4,5-OMePKCθ (1.2 µM)20
4-NO₂Aurora A (0.4 µM)5

Q. What computational methods are effective for predicting binding modes with novel targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide with flexible side-chain sampling .
  • Free Energy Perturbation (FEP) : Quantifies ΔΔG for substituent modifications (e.g., fluorine vs. hydrogen) .
  • MD Simulations (100 ns+) : Reveal conformational dynamics in solvent (e.g., water vs. membrane bilayer) .

Validation : Cross-correlate with cryo-EM or X-ray co-crystal structures (if available) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.